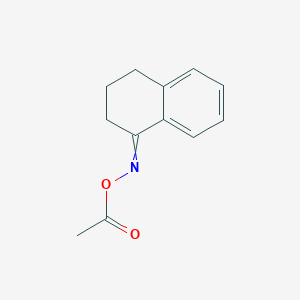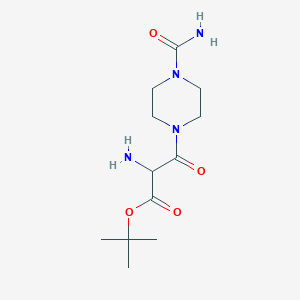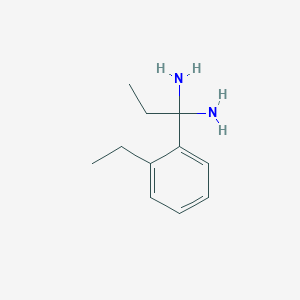
10-(6-Bromohexyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(6-Bromohexyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and dye manufacturing
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-Bromohexyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one as the core structure.
Bromination: The introduction of the bromohexyl group can be achieved through a nucleophilic substitution reaction. This involves reacting acridin-9(10H)-one with 1,6-dibromohexane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
10-(6-Bromohexyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The acridine core can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminohexyl derivative.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Potential use in the development of fluorescent probes and dyes for biological imaging.
Medicine: Investigated for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the manufacturing of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-(6-Bromohexyl)acridin-9(10H)-one depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The bromohexyl group can facilitate binding to specific molecular targets, enhancing its biological activity.
類似化合物との比較
Similar Compounds
Acridin-9(10H)-one: The parent compound without the bromohexyl group.
10-(6-Chlorohexyl)acridin-9(10H)-one: A similar compound with a chlorohexyl group instead of a bromohexyl group.
10-(6-Aminohexyl)acridin-9(10H)-one: A derivative with an aminohexyl group.
Uniqueness
10-(6-Bromohexyl)acridin-9(10H)-one is unique due to the presence of the bromohexyl group, which can influence its reactivity and biological activity
特性
分子式 |
C19H20BrNO |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
10-(6-bromohexyl)acridin-9-one |
InChI |
InChI=1S/C19H20BrNO/c20-13-7-1-2-8-14-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,1-2,7-8,13-14H2 |
InChIキー |
XLWMNZBZSDXEAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)

![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)
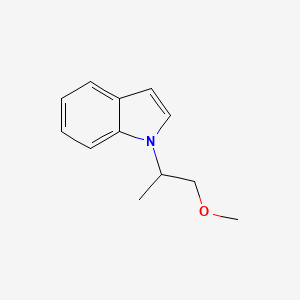

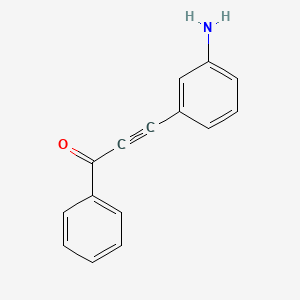
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
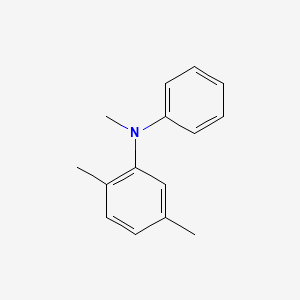
![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
